molecular formula C20H25N5O2S B4524762 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B4524762
M. Wt: 399.5 g/mol
InChI Key: UNTMUQJIFJFJTP-UHFFFAOYSA-N
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Description

This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group and at the 6-position with a thiomorpholin-4-yl moiety. Its molecular formula is C₂₆H₂₈FN₅O₃ (Mr = 477.53), and crystallographic studies reveal a triclinic crystal system (space group P1) with unit cell parameters:

  • a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å
  • α = 73.489°, β = 71.309°, γ = 83.486°
  • V = 1171.87 ų .

The phenylpiperazine moiety is a common pharmacophore in CNS-targeting agents, suggesting possible neuroactive properties .

Properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-thiomorpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c26-19-7-6-18(23-12-14-28-15-13-23)21-25(19)16-20(27)24-10-8-22(9-11-24)17-4-2-1-3-5-17/h1-7H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTMUQJIFJFJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiomorpholine and pyridazinone derivatives under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

  • Key Differences : Replaces thiomorpholine with morpholine (oxygen instead of sulfur) and introduces a 4-fluorophenyl group on the piperazine.
  • Impact: The fluorine atom may enhance metabolic stability and blood-brain barrier penetration.
  • Crystallography : Similar triclinic symmetry but distinct unit cell parameters (e.g., a = 9.12 Å, V = 1120 ų) due to fluorine’s steric and electronic effects .

2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one

  • Key Differences: Pyrimidin-4(1H)-one core instead of pyridazinone; trifluoromethyl and piperidine substituents.
  • Impact: The trifluoromethyl group increases electronegativity and metabolic resistance. The pyrimidinone core may reduce planarity compared to pyridazinone, affecting target binding .

4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one (TAK-831)

  • Key Differences : Hydroxy group at position 4 and a 4-(trifluoromethyl)phenethyl chain at position 4.
  • Impact : Orphan-designated for Friedreich’s ataxia, TAK-831’s trifluoromethylphenethyl group enhances CNS bioavailability and target engagement, distinct from the thiomorpholine/piperazine combination in the parent compound .

2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

  • Key Differences : Acetamide side chain replaces the 2-oxoethyl-piperazine group.
  • Impact : The phenethylamide moiety may confer selectivity for peripheral targets over CNS receptors, reducing neurotoxicity risks .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Key Substituents Biological Relevance References
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one C₂₆H₂₈FN₅O₃ Thiomorpholine, phenylpiperazine Potential CNS activity
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one C₂₅H₂₆FN₅O₃ Morpholine, 4-fluorophenylpiperazine Enhanced metabolic stability
2-[(2-oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one C₁₂H₁₄F₃N₃O₂S Trifluoromethyl, piperidine Electrophilic reactivity
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one (TAK-831) C₁₃H₁₁F₃N₂O₂ Trifluoromethylphenethyl, hydroxy Orphan drug for Friedreich’s ataxia
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide C₁₈H₂₂N₄O₂S Phenethylamide, thiomorpholine Peripheral target selectivity

Research Findings and Implications

  • Sulfur vs. Oxygen in Heterocycles : Thiomorpholine analogs exhibit higher lipophilicity (clogP ≈ 2.5) than morpholine derivatives (clogP ≈ 1.8), favoring membrane permeability but increasing off-target risks .
  • Fluorine and Trifluoromethyl Effects : Fluorine substitution improves metabolic stability (e.g., 4-fluorophenylpiperazine in ), while trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes .
  • Crystallographic Insights : The triclinic packing of the parent compound suggests strong intermolecular hydrogen bonding (N–H···O), which may influence solubility and crystallization behavior .

Biological Activity

The compound 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one (often referred to as compound 38Z) is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes current research findings on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C33H33N9O2
  • Molecular Weight : 587.674 g/mol
  • Structure : The compound features a pyridazine core substituted with a thiomorpholine and a phenylpiperazine moiety, which are crucial for its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and influence various signaling pathways. Specifically, it has been shown to interact with:

  • Dopaminergic receptors : Potentially enhancing dopaminergic signaling, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease.
  • Serotonin receptors : Modulating serotonin levels may provide antidepressant effects.

Anticonvulsant Activity

A study reported the synthesis of related compounds and their evaluation for anticonvulsant properties. In this study, several derivatives were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. The results indicated that most compounds exhibited anticonvulsant activity, with some showing significant efficacy in reducing seizure frequency and severity .

Cytotoxicity and Antitumor Activity

The compound's potential as an anticancer agent was assessed through various in vitro assays. For instance, it was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeModel UsedResult
AnticonvulsantMES, scPTZEffective in reducing seizures
CytotoxicityMCF-7, A549 cell linesIC50 values similar to doxorubicin
NeurotoxicityRotarod testMinimal neurotoxic effects observed

Case Studies

  • Anticonvulsant Screening : In a study involving 22 new derivatives related to 4-phenylpiperazine, the majority showed efficacy in at least one seizure model. The most active derivative demonstrated significant protective effects against seizures induced by electrical stimulation .
  • Anticancer Efficacy : A comprehensive evaluation on the cytotoxic effects against MCF-7 cells revealed that the compound induced apoptosis through upregulation of p53 and activation of caspase pathways. This suggests its potential use as a therapeutic agent in breast cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

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